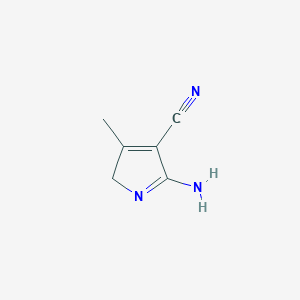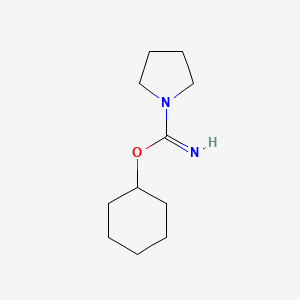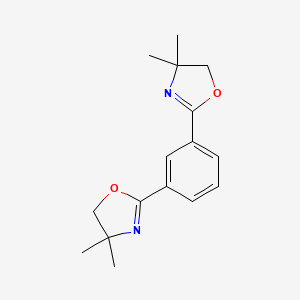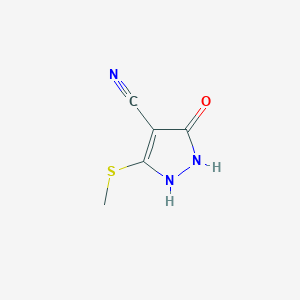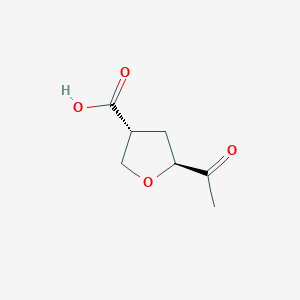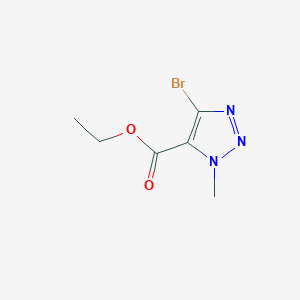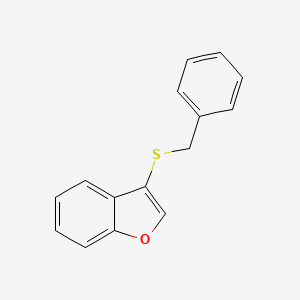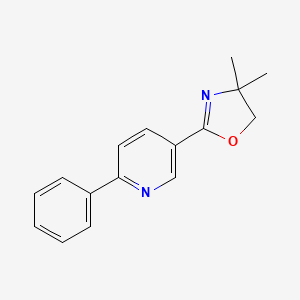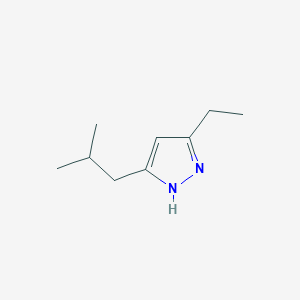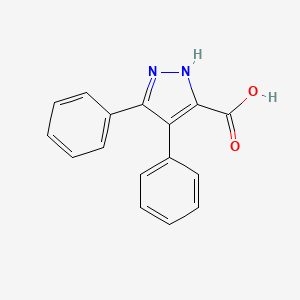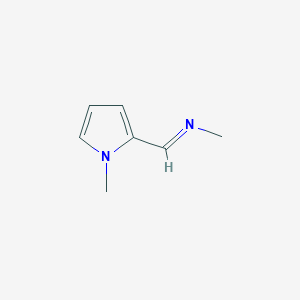
3-(Furan-3-yl)-2-oxoimidazolidine-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Furan-3-yl)-2-oxoimidazolidine-1-carbonyl chloride is a chemical compound that features a furan ring, an imidazolidine ring, and a carbonyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-3-yl)-2-oxoimidazolidine-1-carbonyl chloride typically involves the reaction of furan derivatives with imidazolidine and carbonyl chloride precursors. One common method involves the use of furan-3-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 2-oxoimidazolidine in the presence of a base such as triethylamine to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(Furan-3-yl)-2-oxoimidazolidine-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Reaction conditions typically involve the use of a base such as triethylamine or pyridine.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Amides, Esters, and Thioesters: Formed from substitution reactions.
Furanones and Tetrahydrofuran Derivatives: Formed from oxidation and reduction reactions.
Complex Heterocycles: Formed from cyclization reactions.
Aplicaciones Científicas De Investigación
3-(Furan-3-yl)-2-oxoimidazolidine-1-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes
Mecanismo De Acción
The mechanism of action of 3-(Furan-3-yl)-2-oxoimidazolidine-1-carbonyl chloride depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The furan ring and imidazolidine moiety can interact with biological macromolecules through hydrogen bonding, π-π interactions, and hydrophobic interactions, thereby influencing the activity of enzymes or receptors .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Furan-2-yl)-2-oxoimidazolidine-1-carbonyl chloride
- 3-(Furan-3-yl)-2-oxoimidazolidine-1-carboxylic acid
- 3-(Furan-3-yl)-2-oxoimidazolidine-1-carbonyl bromide
Uniqueness
3-(Furan-3-yl)-2-oxoimidazolidine-1-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which makes it highly reactive and versatile for various chemical transformations.
Propiedades
Fórmula molecular |
C8H7ClN2O3 |
|---|---|
Peso molecular |
214.60 g/mol |
Nombre IUPAC |
3-(furan-3-yl)-2-oxoimidazolidine-1-carbonyl chloride |
InChI |
InChI=1S/C8H7ClN2O3/c9-7(12)11-3-2-10(8(11)13)6-1-4-14-5-6/h1,4-5H,2-3H2 |
Clave InChI |
XSTLOIVXRLHCEI-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)N1C2=COC=C2)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


